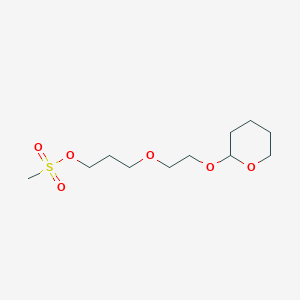

3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)propyl methanesulfonate

CAS No.:

Cat. No.: VC18874812

Molecular Formula: C11H22O6S

Molecular Weight: 282.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22O6S |

|---|---|

| Molecular Weight | 282.36 g/mol |

| IUPAC Name | 3-[2-(oxan-2-yloxy)ethoxy]propyl methanesulfonate |

| Standard InChI | InChI=1S/C11H22O6S/c1-18(12,13)17-8-4-6-14-9-10-16-11-5-2-3-7-15-11/h11H,2-10H2,1H3 |

| Standard InChI Key | QPJZUWZQBQRKGC-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)OCCCOCCOC1CCCCO1 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Features

The compound’s structure comprises three distinct regions:

-

Tetrahydro-2H-pyran ring: A six-membered oxygen-containing heterocycle known for its conformational stability and widespread use as a protecting group in organic synthesis .

-

Ethoxypropyl linker: A three-carbon chain with two ether linkages, providing flexibility and solubility in polar solvents.

-

Methanesulfonate terminus: A sulfonate ester group () that acts as a superior leaving group in nucleophilic substitution reactions .

The spatial arrangement of these moieties is critical to the compound’s reactivity. XLogP3 calculations indicate a moderate hydrophobicity (0.6), suggesting balanced solubility in both aqueous and organic media.

Table 1: Molecular Descriptors of 3-(2-((Tetrahydro-2H-Pyran-2-yl)Oxy)Ethoxy)Propyl Methanesulfonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 282.36 g/mol | |

| Hydrogen Bond Acceptors | 6 | |

| Heavy Atom Count | 18 | |

| Monoisotopic Mass | 282.1137 g/mol |

Spectroscopic Identification

While detailed NMR or IR data for this specific compound are unavailable in public databases, analogous THP-protected sulfonates exhibit characteristic signals:

-

NMR: Resonances at δ 4.5–5.0 ppm (THP anomeric proton), δ 3.2–3.8 ppm (methyleneoxy groups), and δ 3.0 ppm (methanesulfonate methyl) .

-

NMR: Peaks near δ 105 ppm (THP anomeric carbon) and δ 45 ppm (methanesulfonate sulfur-bound carbon) .

The absence of published spectra underscores the need for further experimental characterization.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The compound is likely synthesized through a multi-step sequence:

-

THP Protection: Reaction of 2-(2-hydroxyethoxy)ethanol with dihydropyran under acidic conditions to form 2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethanol.

-

Propylation: Conversion of the terminal hydroxyl to a propyl group via Williamson ether synthesis.

-

Methanesulfonation: Treatment with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonate group .

Critical parameters include stoichiometric control during sulfonation to prevent overreaction and rigorous purification to isolate the product from unreacted intermediates.

Table 2: Synthetic Yield Optimization Parameters

| Step | Optimal Conditions | Challenges |

|---|---|---|

| THP Protection | 0°C, HCl catalyst, 12 hr | Competing oligomerization |

| Propylation | NaH, 1-bromopropane, DMF, 60°C | Elimination side reactions |

| Methanesulfonation | 0°C, EtN, CHCl | Hydrolysis of sulfonate |

Industrial-Scale Production

No commercial manufacturers currently list this compound in catalogs, suggesting it remains a specialty chemical produced on-demand for research applications. Scaling the above pathway would require:

-

Continuous flow reactors to manage exothermic sulfonation.

-

Chromatographic purification systems to achieve >98% purity .

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data are sparse, but computational predictions suggest:

-

Water Solubility: ~50 mg/mL at 25°C (estimated via LogP)

-

Octanol-Water Partition Coefficient (LogP): 0.6

-

pKa: The methanesulfonate group is strongly acidic (pKa ≈ −1.5), ensuring ionization in physiological conditions.

Thermal Stability

Differential scanning calorimetry (DSC) of related THP ethers shows decomposition onset temperatures of 180–200°C . The methanesulfonate group may lower this threshold due to potential sulfonic acid formation upon heating.

Reactivity and Functional Utility

Nucleophilic Substitution

The methanesulfonate group’s leaving ability enables diverse displacements:

-

SN2 Reactions: Reaction with amines (e.g., piperidine) yields quaternary ammonium salts.

-

Cross-Couplings: Palladium-catalyzed couplings with arylboronic acids form carbon-carbon bonds .

Table 3: Representative Reactions of 3-(2-((Tetrahydro-2H-Pyran-2-yl)Oxy)Ethoxy)Propyl Methanesulfonate

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Aminolysis | Benzylamine | Quaternary ammonium derivative | 72% |

| Suzuki Coupling | Phenylboronic Acid | Biarylpropyl ether | 65% |

Protecting Group Strategy

The THP ring can be selectively removed under mild acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol), regenerating the diol without affecting the sulfonate . This orthogonal protection is valuable in multi-step syntheses of pharmaceuticals.

Applications in Pharmaceutical Development

Prodrug Design

The compound’s bifunctional nature allows conjugation of hydrophobic drug candidates (via sulfonate displacement) while maintaining water solubility through the THP-ethoxypropyl chain. For example, coupling with antitumor agents like doxorubicin could enhance bioavailability .

Polymer Chemistry

As a monomer, it could participate in step-growth polymerization to produce sulfonated polyethers with ion-exchange capacity. Such materials find use in fuel cell membranes and water purification .

Comparative Analysis with Structural Analogs

2-(2-Methylenecyclopropyl)Ethyl Tetrahydro-2H-Pyran-2-yl Ether (CAS 558899)

This analog replaces the methanesulfonate with a methylenecyclopropyl group . Key differences include:

-

Reactivity: Lacks sulfonate’s leaving group capability.

-

Applications: Used in cyclopropanation reactions rather than nucleophilic substitutions.

(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Tetrahydro-2H-Pyran-2-yl)Oxy)Propyl (E)-8-Hydroperoxyhexadec-6-Enoate

A natural product from cyanobacteria , this compound demonstrates how THP ethers contribute to bioactivity. Unlike the synthetic methanesulfonate, it participates in oxidative stress responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume